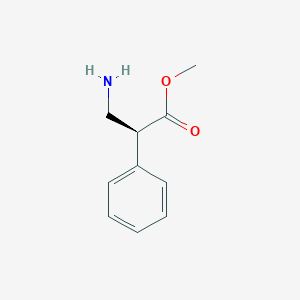
Methyl (S)-3-amino-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-amino-2-phenylpropanoate is an organic compound that belongs to the class of esters It is a derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-3-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of enzymatic catalysis, such as lipase-catalyzed esterification, can offer a greener and more sustainable approach to production.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl (S)-3-amino-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (S)-3-amino-2-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and transporters, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-amino-2-phenylpropanoic acid: The parent compound without the ester group.
Ethyl (S)-3-amino-2-phenylpropanoate: An ester derivative with an ethyl group instead of a methyl group.
Methyl ®-3-amino-2-phenylpropanoate: The enantiomer of the compound.
Uniqueness
Methyl (S)-3-amino-2-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl (2S)-3-amino-2-phenylpropanoate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 |
InChI Key |
WSDDSIXJNPGPSI-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CN)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















